5-Methyl-3(2H)-pyridazinone

Übersicht

Beschreibung

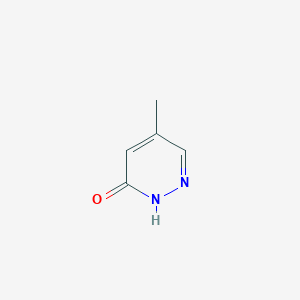

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazine ring structure It is characterized by the presence of a methyl group at the 5-position and a keto group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Cyclocondensation and Ring Formation

5-Methyl-3(2H)-pyridazinone is synthesized via cyclocondensation of β-keto acids or esters with hydrazine derivatives. For example:

- Hydrazine cyclization : Reaction of 4-(substituted phenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux yields 6-substituted-5-methyl-4,5-dihydro-3(2H)-pyridazinone derivatives .

Substitution Reactions

The pyridazinone ring undergoes electrophilic and nucleophilic substitutions, particularly at the 4-, 5-, and 6-positions.

Alkylation and Acylation

- N-Alkylation : Treatment with ethyl bromoacetate in acetone/K₂CO₃ introduces alkyl groups at the N-2 position .

- O-Substitution : Reaction with tosyl chloride or alkyl halides under basic conditions modifies the oxygen atom .

Nucleophilic Aromatic Substitution

Chlorination with POCl₃ followed by displacement with amines or hydrazines generates functionalized derivatives :

- Chlorination : this compound reacts with POCl₃ to form 4-chloro derivatives .

- Amination : Subsequent treatment with aliphatic/aromatic amines yields 4-amino derivatives .

Oxidation and Reduction

The pyridazinone ring and methyl group participate in redox reactions:

- Oxidation : Using KMnO₄ or H₂O₂ oxidizes the methyl group to a carboxylic acid .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in dihydropyridazinones to tetrahydro derivatives .

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 5-Carboxy-3(2H)-pyridazinone | Enhanced solubility |

| Reduction | H₂, Pd-C | 5-Methyl-4,5,6,7-tetrahydro-3(2H)-pyridazinone | Bioactive intermediates |

Tautomerization and Ring Transformations

This compound exhibits keto-enol tautomerism, influencing its reactivity:

- Keto-enol equilibrium : Protic solvents stabilize the keto form, while aprotic solvents favor enol tautomers .

- Ring expansion/contraction : Reaction with acetic anhydride forms fused oxazole or imidazole rings under microwave conditions .

Functionalization for Biological Activity

Derivatives of this compound are tailored for pharmacological applications:

- Hydrazone formation : Condensation with aldehydes (e.g., benzaldehyde) yields hydrazone derivatives with anti-inflammatory activity .

- Schiff base synthesis : Reaction with aromatic amines produces compounds evaluated for antimicrobial and anticancer effects .

Industrial and Large-Scale Reactions

Industrial synthesis employs continuous flow reactors for high-throughput production:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Methyl-3(2H)-pyridazinone serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting anti-inflammatory and analgesic activities. For instance, derivatives of this compound have been synthesized and evaluated for their analgesic properties, showing significant efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like emorfazone and phenylbutazone .

Case Study: Analgesic Activity

A study demonstrated that 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone exhibited seven-fold greater potency in analgesic activity than emorfazone . Additionally, various 2-substituted derivatives were reported to possess high analgesic activity without ulcerogenic side effects, thus presenting a promising alternative for pain management therapies.

Biochemical Research

Mechanisms of Action Studies

this compound is utilized in biochemical research to explore the mechanisms of action of specific enzymes and receptors. This research is essential for understanding disease pathways and developing targeted therapies. The compound's derivatives have been instrumental in elucidating the biochemical interactions involved in inflammation and pain signaling pathways .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is being investigated for its potential in creating effective agrochemicals. It contributes to the development of environmentally friendly herbicides and pesticides that enhance crop protection while minimizing ecological impact. The compound's ability to modify biological activity makes it a valuable candidate for sustainable agricultural practices .

Material Science

Enhancement of Polymer Properties

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical strength. This application is particularly beneficial for industries requiring durable materials, such as construction and automotive sectors. The compound's unique chemical structure allows it to interact favorably with polymer matrices, enhancing their performance characteristics .

Diagnostic Tools

Use in Clinical Assays

Research is ongoing into the application of this compound in diagnostic assays. Its potential to improve the sensitivity and specificity of clinical tests could lead to advancements in diagnostic medicine. By enhancing assay performance, this compound may contribute to more accurate disease detection and monitoring .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-Methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its caramel-like aroma, this compound is structurally similar but differs in its functional groups and applications.

2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another related compound with distinct sensory properties and uses in the food industry.

Uniqueness

5-Methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of a pyridazine ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Methyl-3(2H)-pyridazinone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including analgesic, anti-inflammatory, and cardiotonic effects, supported by various studies and findings.

Chemical Structure and Properties

This compound belongs to the pyridazinone class of compounds, characterized by a pyridazine ring with a ketone group. Its structure can be represented as follows:

This compound exhibits a range of substituents that can influence its biological activity, making it a subject of interest for drug development.

1. Analgesic and Anti-inflammatory Effects

Numerous studies have documented the analgesic and anti-inflammatory properties of this compound derivatives. For instance:

- Derivatives with High Potency : Research has shown that certain derivatives exhibit analgesic activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated ulcerogenic side effects. Specifically, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones have demonstrated significant analgesic effects in animal models .

- Mechanism of Action : These compounds are believed to selectively inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammation, while sparing COX-1, thus minimizing gastrointestinal toxicity .

| Compound | Analgesic Activity | COX Selectivity |

|---|---|---|

| 4-amino-3(2H)-pyridazinone | 7x more potent than emorfazone | Selective for COX-2 |

| 6-(substituted aryl)-3(2H)-pyridazinones | Significant analgesic effects | Minimal side effects |

2. Cardiotonic Activity

This compound derivatives have also been evaluated for their cardiotonic properties:

- Calcium Sensitization : One notable derivative, KF15232 (6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone), has shown potent myofibrillar Ca-sensitizing effects, making it a candidate for treating congestive heart failure .

- Vasorelaxant Effects : Studies indicate that these compounds can induce vasorelaxation in vascular tissues, contributing to their potential therapeutic applications in cardiovascular diseases .

3. Antimicrobial Activity

Emerging research suggests that some pyridazinone derivatives possess antimicrobial properties:

- In vitro Studies : Certain derivatives have demonstrated significant activity against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of this compound and its derivatives:

- Study on Pain Models : A study involving animal models of pain demonstrated that specific pyridazinone derivatives significantly reduced pain responses compared to control groups. The analgesic effect was measured using the formalin test, where treated animals exhibited lower pain scores .

- Cardiac Function Assessment : In another study focusing on cardiac function, KF15232 was administered to guinea pigs with induced heart failure. Results showed improved cardiac output and reduced left ventricular end-diastolic pressure, suggesting effective cardiotonic activity .

Eigenschaften

IUPAC Name |

4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFKVYPOQFQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316165 | |

| Record name | 5-Methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54709-94-3 | |

| Record name | 54709-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.